molecular formula C16H16ClN3O2 B3727647 N'-(5-chloro-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

N'-(5-chloro-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No. B3727647
M. Wt: 317.77 g/mol
InChI Key: YDNCPCAHQKQMMF-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(5-chloro-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, also known as CHBAAH, is a hydrazide derivative that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it a topic of interest for further investigation.

Mechanism of Action

The mechanism of action of N'-(5-chloro-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and microorganisms, reducing inflammation, and preventing the formation of free radicals.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and scavenge free radicals. It has also been found to have antioxidant and chelating properties.

Advantages and Limitations for Lab Experiments

The advantages of using N'-(5-chloro-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide in lab experiments include its low toxicity and high stability. However, its solubility in water is limited, making it difficult to use in aqueous solutions. It also requires the use of a catalyst during synthesis, which can add complexity to the experimental procedure.

Future Directions

There are several future directions for the study of N'-(5-chloro-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide. One potential area of investigation is its use as a chelating agent for the removal of heavy metals from contaminated water sources. Another potential area of research is its use as a corrosion inhibitor in the oil and gas industry. Additionally, further studies could be conducted to investigate its potential use as an anti-inflammatory agent and its mechanism of action.

Scientific Research Applications

N'-(5-chloro-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anticancer, antibacterial, antifungal, and anti-inflammatory properties. It has also been investigated for its potential use as a chelating agent and as a corrosion inhibitor.

properties

IUPAC Name

N-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c1-11-4-2-3-5-14(11)18-10-16(22)20-19-9-12-8-13(17)6-7-15(12)21/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNCPCAHQKQMMF-OCKHKDLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C\C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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